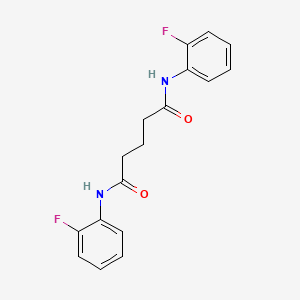

N,N'-bis(2-fluorophenyl)pentanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-fluorophenyl)pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O2/c18-12-6-1-3-8-14(12)20-16(22)10-5-11-17(23)21-15-9-4-2-7-13(15)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFHFTPLTUMZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Considerations for N,n Bis 2 Fluorophenyl Pentanediamide

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target diamide (B1670390) is contingent upon the availability of high-purity precursors: a 2-fluorophenylamine intermediate and a reactive derivative of pentanedioic acid. This section details common synthetic routes to these key starting materials.

Synthesis of 2-Fluorophenylamine Intermediates

2-Fluoroaniline (B146934) is the primary amino precursor required for the synthesis of N,N'-bis(2-fluorophenyl)pentanediamide. A prevalent method for its preparation is the reduction of 2-fluoronitrobenzene. This transformation can be effectively achieved through catalytic hydrogenation. For instance, ortho-fluoronitrobenzene vapor can be mixed with hydrogen and passed over a supported metal catalyst, such as platinum on an alumina (B75360) carrier, to yield 2-fluoroaniline nih.gov.

Alternative, more traditional reduction methods can also be employed, such as the use of metals in acidic media (e.g., tin and hydrochloric acid) or other reducing agents like sodium dithionite. The choice of reduction method can be influenced by factors such as cost, scalability, and the desired purity of the 2-fluoroaniline product.

Table 1: Synthesis of 2-Fluorophenylamine

| Starting Material | Reagents and Conditions | Product |

| 2-Fluoronitrobenzene | H₂, Pt/Al₂O₃ catalyst, elevated temperature | 2-Fluoroaniline |

| 2-Fluoronitrobenzene | Sn, HCl | 2-Fluoroaniline |

| 2-Fluoronitrobenzene | Na₂S₂O₄ | 2-Fluoroaniline |

Preparation of Pentanedioic Acid Derivatives

Pentanedioic acid, also known as glutaric acid, serves as the five-carbon backbone of the target molecule. To facilitate the amidation reaction, the carboxylic acid groups of glutaric acid are typically activated. A common and effective method of activation is the conversion of glutaric acid to its corresponding diacyl chloride, pentanedioyl dichloride (glutaryl chloride). This transformation is readily accomplished by treating glutaric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride, for example, is a well-established method for preparing acyl chlorides from carboxylic acids.

Another reactive derivative of glutaric acid is glutaric anhydride (B1165640). While not as reactive as the diacyl chloride, the anhydride can also be used for the acylation of amines. Glutaric acid itself can be prepared through various methods, including the hydrolysis of 1,5-dicyanopentane or the oxidation of cyclopentanone (B42830) orgsyn.orgorgsyn.org.

Table 2: Preparation of Pentanedioic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

| Glutaric acid | Thionyl chloride (SOCl₂) | Pentanedioyl dichloride |

| Glutaric acid | Oxalyl chloride ((COCl)₂) | Pentanedioyl dichloride |

| Glutaric acid | Acetic anhydride, heat | Glutaric anhydride |

Amidation Reaction Pathways for Diamide Formation

The central step in the synthesis of this compound is the formation of the two amide bonds. Several distinct methodologies can be employed for this transformation, each with its own advantages and limitations.

Direct Condensation Methodologies

Direct condensation involves the reaction of a dicarboxylic acid with an amine, with the elimination of water. The direct reaction between glutaric acid and 2-fluoroaniline to form the diamide is conceptually the simplest approach. However, this method often requires harsh reaction conditions, such as high temperatures, to drive off the water and force the equilibrium towards the product. The basicity of the amine can also lead to the formation of an ammonium (B1175870) carboxylate salt, which is unreactive towards amide formation libretexts.org. The direct conversion of a carboxylic acid to an amide is difficult because amines are basic and tend to convert carboxylic acids to their highly unreactive carboxylates libretexts.org.

To overcome these challenges, Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have been used to facilitate the direct condensation of dicarboxylic acids and amines nih.govacs.org. These catalysts can activate the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the amine. Such reactions are typically carried out in a high-boiling solvent like o-xylene (B151617) at elevated temperatures nih.govacs.org.

Activated Ester Approaches

A milder and often more efficient approach to amide bond formation involves the use of activated esters of the carboxylic acid. In this strategy, the carboxylic acid is first converted into a more reactive ester, which then readily reacts with the amine to form the amide.

For the synthesis of this compound, glutaric acid could be converted into a di-activated ester. Common activating groups include p-nitrophenyl, N-hydroxysuccinimidyl, or pentafluorophenyl esters. These activated esters are highly susceptible to nucleophilic attack by the amine, allowing the amidation to proceed under milder conditions than direct condensation. The choice of activating group can influence the reactivity and the ease of purification of the final product.

Coupling Reagent-Assisted Amidation

The use of coupling reagents is a widely employed and versatile method for amide bond formation, particularly in peptide synthesis, and is highly applicable to the synthesis of this compound. Coupling reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is then readily attacked by the amine.

A classic example that falls under this category is the Schotten-Baumann reaction, which utilizes an acid chloride as the activated species. The reaction of pentanedioyl dichloride with 2-fluoroaniline in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, would be a direct application of this method wikipedia.orgiitk.ac.inchemeurope.comlscollege.ac.inorganic-chemistry.org. The base serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction.

For electron-deficient amines, such as 2-fluoroaniline, standard coupling conditions may be sluggish. In such cases, more specialized coupling reagents are often employed. A particularly effective protocol for the amidation of electron-deficient anilines involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) nih.govnih.govresearchgate.netsci-hub.st. This combination of reagents generates a highly reactive acyliminium ion intermediate, which readily reacts with the weakly nucleophilic 2-fluoroaniline to afford the desired diamide in good yield nih.govnih.govresearchgate.netsci-hub.st.

Table 3: Common Coupling Reagents for Amidation

| Coupling Reagent/Method | Activating Agent/Conditions | Key Features |

| Schotten-Baumann Reaction | Pentanedioyl dichloride, Base (e.g., NaOH, pyridine) | Classical method, uses a reactive acid chloride wikipedia.orgiitk.ac.inchemeurope.comlscollege.ac.inorganic-chemistry.org. |

| EDC/DMAP/HOBt | EDC, DMAP, catalytic HOBt | Effective for electron-deficient amines nih.govnih.govresearchgate.netsci-hub.st. |

| HATU/DIPEA | HATU, DIPEA | A common and efficient peptide coupling reagent. |

| BOP-Cl/Et₃N | BOP-Cl, Triethylamine (B128534) | Another option for amide bond formation. |

Optimization of Reaction Conditions and Yield

The optimization of the synthesis of this compound would be crucial to maximize the yield and purity of the final product. Key parameters that would require systematic investigation include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of a base.

A variety of solvents could be employed, with the selection depending on the solubility of the reactants and the reaction temperature. Dichloromethane or tetrahydrofuran (B95107) are common choices for such acylation reactions. The temperature would need to be carefully controlled, likely starting at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction, followed by a period at room temperature to ensure completion.

The stoichiometry of 2-fluoroaniline to pentanedioyl dichloride would theoretically be at least 2:1. However, using a slight excess of the amine could help to drive the reaction to completion. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, would be essential to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and thereby enhancing its nucleophilicity.

Systematic variation of these parameters would be necessary to identify the optimal conditions for achieving the highest possible yield of this compound. The progress of the optimization could be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |

| Temperature | 0 °C to RT | Room Temperature | 40 °C |

| Base | Triethylamine | Pyridine | Diisopropylethylamine |

| Stoichiometry (Amine:Acid Chloride) | 2:1 | 2.2:1 | 2.5:1 |

Purification and Isolation Techniques

Following the synthesis, a robust purification strategy would be necessary to isolate this compound from unreacted starting materials, byproducts, and the base. A combination of chromatographic and recrystallization techniques would likely be employed.

Chromatographic Separations

Column chromatography would be a primary method for the purification of this compound. The choice of stationary phase and mobile phase would be critical for achieving good separation.

A silica (B1680970) gel stationary phase is commonly used for compounds of this polarity. The mobile phase would likely be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal ratio of these solvents would be determined by preliminary TLC analysis to ensure a good separation between the desired product and any impurities. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.

Table 2: Illustrative Conditions for Chromatographic Purification of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |

| Detection | UV light (254 nm) |

Recrystallization Protocols

Recrystallization would serve as a final purification step to obtain highly pure, crystalline this compound. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

An ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents could include ethanol (B145695), methanol, ethyl acetate, or mixtures of these with water or a non-polar solvent like hexane. A systematic screening of solvents would be necessary to identify the optimal conditions. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product would then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity of the recrystallized product could be assessed by measuring its melting point and by spectroscopic techniques.

Table 3: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Expected Solubility Profile |

| Ethanol | Potentially good solubility at high temperature, lower at room temperature. |

| Ethyl Acetate/Hexane | The compound may be soluble in ethyl acetate and precipitated by the addition of hexane. |

| Dichloromethane/Petroleum Ether | Similar to the ethyl acetate/hexane system, offering good control over crystallization. |

Advanced Structural Characterization and Spectroscopic Elucidation of N,n Bis 2 Fluorophenyl Pentanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N,N'-bis(2-fluorophenyl)pentanediamide by probing the magnetic environments of its ¹H, ¹³C, and ¹⁹F nuclei.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, amide, and aliphatic protons. The chemical shifts are influenced by the electronic effects of the fluorine substituent and the amide group.

The aromatic region is expected to show complex multiplets due to the four non-equivalent protons on each of the 2-fluorophenyl rings. Based on data from analogous compounds like N-(2-fluorophenyl)acetamide, the proton ortho to the fluorine and meta to the amide group (H-3) would likely appear downfield, coupled to adjacent protons and the fluorine atom. nih.gov The other aromatic protons (H-4, H-5, and H-6) will resonate in the typical aromatic region, with their chemical shifts and coupling patterns determined by their relative positions to the electron-withdrawing fluorine and amide functionalities.

The amide proton (N-H) is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The protons of the pentanediamide (B1580538) linker would present as three distinct sets of signals. The two pairs of methylene (B1212753) protons adjacent to the carbonyl groups (α-CH₂) are expected to resonate as triplets, shifted downfield due to the deshielding effect of the carbonyls. The central methylene protons (β-CH₂ and γ-CH₂) of the pentyl chain will appear further upfield, with the γ-CH₂ protons showing a quintet and the β-CH₂ protons appearing as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | 8.0 - 9.0 | Broad Singlet |

| Aromatic H | 7.0 - 8.2 | Multiplets |

| α-CH₂ | ~2.4 | Triplet |

| β-CH₂ | ~1.8 | Multiplet |

| γ-CH₂ | ~1.7 | Quintet |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. The carbonyl carbons of the amide groups are expected at the most downfield region, typically around 172 ppm. The aromatic carbons will show a set of signals in the 115-160 ppm range. The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly affected. The other aromatic carbons will also show smaller couplings to the fluorine atom. For instance, in N-(2-fluorophenyl)acetamide, the carbon chemical shifts are well-documented and provide a strong basis for these predictions. nih.gov

The aliphatic carbons of the pentanediamide chain will resonate in the upfield region of the spectrum. The α-carbons, being adjacent to the carbonyl groups, will be the most deshielded of the aliphatic set. The β- and γ-carbons will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| Aromatic C-F | 150 - 155 (with large ¹JCF) |

| Aromatic C-N | ~125 |

| Aromatic C-H | 115 - 130 |

| α-C | ~36 |

| β-C | ~28 |

| γ-C | ~22 |

Note: Predicted values are based on data from similar compounds like N-phenylpropanamide and N-(2-fluorophenyl)acetamide and may vary. nih.govresearchgate.net

Fluorine-19 (¹⁹F) NMR Spectroscopic Probing of Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Studies on 2-fluoroaniline (B146934) derivatives suggest the chemical shift would fall within a predictable range. nih.govresearchgate.netspectrabase.comnih.gov Any coupling to nearby aromatic protons would also be observable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. emerypharma.comyoutube.comnanalysis.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons, and within the aliphatic chain between the α-CH₂, β-CH₂, and γ-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the α-CH₂ protons to the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would include the N-H proton to the carbonyl carbon and the aromatic carbons, as well as the α-CH₂ protons to the carbonyl carbon and the β-carbon, thus confirming the amide linkage and the structure of the pentyl chain.

Table 3: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) |

| COSY | α-CH₂ | β-CH₂ |

| COSY | β-CH₂ | α-CH₂ , γ-CH₂ |

| HSQC | Aromatic H's | Aromatic C's |

| HSQC | Aliphatic CH₂'s | Aliphatic C's |

| HMBC | N-H | C=O, Aromatic C's |

| HMBC | α-CH₂ | C=O, β-C, γ-C |

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in the molecule. rsc.orglibretexts.org

Vibrational Band Assignments for Amide, Alkane, and Aromatic Moieties

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to its constituent functional groups.

Amide Moieties: The N-H stretching vibration is expected to appear as a strong band in the IR spectrum around 3300 cm⁻¹. The amide I band (primarily C=O stretching) will be a very strong absorption in the IR spectrum, typically around 1650-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is expected around 1530-1550 cm⁻¹. researchgate.netnih.gov

Alkane Moiety: The C-H stretching vibrations of the pentyl chain will appear in the 2850-2960 cm⁻¹ region. C-H bending vibrations will be observed at lower frequencies, around 1465 cm⁻¹.

Aromatic Moieties: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring will give rise to bands in the 1400-1600 cm⁻¹ region. A key feature will be the C-F stretching vibration, which for fluorobenzene (B45895) is typically observed in the 1200-1250 cm⁻¹ range. uwosh.eduniscpr.res.in

Table 4: Predicted IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Stretch | Amide | 3250 - 3350 | Strong / Medium |

| Aromatic C-H Stretch | Aromatic | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch | Alkane | 2850 - 2960 | Medium-Strong / Medium-Strong |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Very Strong / Medium |

| Aromatic C=C Stretch | Aromatic | 1400 - 1600 | Medium-Strong / Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1530 - 1550 | Strong / Weak |

| Aliphatic C-H Bend | Alkane | ~1465 | Medium / Medium |

| C-F Stretch | Fluoroaromatic | 1200 - 1250 | Strong / Medium |

Identification of Characteristic N-H, C=O, and C-F Stretching Frequencies

The infrared (IR) spectrum of this compound is expected to exhibit several characteristic absorption bands that are indicative of its key functional groups. For secondary amides, the N-H stretching vibration typically appears as a single, sharp band in the region of 3500–3300 cm⁻¹ mdpi.com. In the solid state, hydrogen bonding can cause this band to broaden and shift to a lower frequency, generally in the range of 3321-3222 cm⁻¹ mdpi.com.

One of the most prominent absorptions in the IR spectrum is due to the carbonyl (C=O) stretching vibration. For secondary amides, this strong band is typically observed between 1700 cm⁻¹ and 1630 cm⁻¹ mdpi.com. Its exact position can be influenced by the physical state of the sample and the extent of hydrogen bonding.

The presence of the fluorophenyl groups will give rise to characteristic C-F stretching vibrations. These absorptions are typically found in the fingerprint region of the spectrum, generally between 1400 cm⁻¹ and 1000 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pentane (B18724) chain will appear just below this value, typically between 2950 and 2850 cm⁻¹ nist.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3500 - 3300 | Medium |

| Carbonyl C=O | Stretch | 1700 - 1630 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| Carbon-Fluorine C-F | Stretch | 1400 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dioxane, is anticipated to show absorptions in the UV region resulting from electronic transitions within the molecule. The chromophores responsible for these absorptions are the phenyl rings and the amide functional groups.

Two primary types of electronic transitions are expected for this compound: π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the aromatic system of the 2-fluorophenyl rings. The presence of the amide group in conjugation with the aromatic ring can influence the wavelength of maximum absorption (λ_max). For aromatic amides, these transitions are often observed in the 200-280 nm range. For instance, related iminocoumarin derivatives exhibit absorption bands between 266 nm and 414 nm. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially overlapping with the π → π* bands. nih.gov

The substitution of fluorine onto the phenyl ring may cause a slight bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift of the absorption bands compared to the unsubstituted analogue, depending on the interplay of inductive and resonance effects.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

As single-crystal X-ray diffraction data for this compound are not available, the following sections will utilize the crystallographic data of the structurally similar compound, N,N′-bis(2-chlorophenyl)propanediamide , as a representative example to illustrate the type of detailed structural information that can be obtained from such an analysis. researchgate.net The key difference is the shorter propanediamide linker and the substitution of fluorine with chlorine.

The analysis of a single crystal of N,N′-bis(2-chlorophenyl)propanediamide revealed its crystal system, space group, and the dimensions of its unit cell. researchgate.net This fundamental information defines the symmetry and the repeating lattice structure of the crystalline solid.

| Parameter | Value for N,N′-bis(2-chlorophenyl)propanediamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.8819 (9) |

| b (Å) | 15.3556 (10) |

| c (Å) | 7.0316 (5) |

| α (°) | 90 |

| β (°) | 104.027 (7) |

| γ (°) | 90 |

| Volume (ų) | 1454.19 (17) |

| Z | 4 |

This interactive table summarizes the unit cell parameters for the analogous compound N,N′-bis(2-chlorophenyl)propanediamide.

In the solid state, the conformation of N,N′-bis(2-chlorophenyl)propanediamide is such that the two phenyl rings are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. researchgate.net The two amide groups also adopt a twisted conformation relative to each other, with a dihedral angle of 65.0 (2)°. researchgate.net The conformation of the ortho-chloro substituent is anti to the adjacent carbonyl C=O bond. researchgate.net It is plausible that this compound would adopt a similarly twisted conformation due to steric hindrance from the ortho-substituents and the flexibility of the pentanediamide chain.

Detailed analysis of the bond lengths and angles provides insight into the electronic structure and hybridization of the atoms within the molecule. In N,N′-bis(2-chlorophenyl)propanediamide, the C-N and C=O bond lengths of the amide groups are typical for such functional groups, reflecting partial double bond character in the C-N bond. researchgate.net The torsion angles, such as C2—C1—N1—C7 = -156.1 (2)° and C11—C10—N2—C9 = 137.2 (2)°, describe the orientation of the phenyl rings relative to the amide linkages. researchgate.net Similar values would be expected for this compound, with minor variations due to the different electronic and steric nature of fluorine versus chlorine and the longer alkyl chain.

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. For N,N′-bis(2-acetylphenyl)ethanediamide, a related compound, the asymmetric unit contains one-half of the molecule, with the other half being generated by an inversion center. In the case of N,N′-bis(2-chlorophenyl)propanediamide, the entire molecule comprises the asymmetric unit. researchgate.net For this compound, depending on the packing and symmetry in the crystal, the asymmetric unit could contain either a full molecule or a fraction of a molecule. The presence of two independent molecules in the asymmetric unit has also been observed in other related structures, often differing slightly in conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous confirmation of the elemental composition of synthetic compounds. This method provides molecular weight information with high precision and accuracy, allowing for the determination of the molecular formula of a compound. For the structural verification of this compound, HRMS analysis was conducted, yielding data that unequivocally supports the proposed chemical structure.

The analysis was performed using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

The theoretical monoisotopic mass of this compound, with the chemical formula C₁₇H₁₆F₂N₂O₂, is calculated to be 318.1180 u. In the HRMS spectrum, the most abundant ion observed was the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) of this ion was found to be in very close agreement with the theoretical value, with a mass error of less than 5 ppm. This low mass error provides strong evidence for the assigned molecular formula.

In addition to the molecular ion, some in-source fragmentation is often observed even with soft ionization techniques. The fragmentation pattern provides further structural confirmation. For this compound, characteristic fragmentation involves the cleavage of the amide bonds. A common fragmentation pathway for similar aromatic amides is the cleavage of the N-CO bond. nih.gov

A plausible fragmentation pathway for this compound under HRMS conditions could involve the initial protonation of one of the amide carbonyl oxygens. Subsequent cleavage of the adjacent C-N bond would lead to the formation of a stable acylium ion and a neutral 2-fluoroaniline molecule. Another significant fragmentation could be the symmetric cleavage of the pentanediamide chain.

The detailed findings from the HRMS analysis are summarized in the interactive data table below.

| Fragment Ion | Proposed Structure | Chemical Formula | Calculated m/z | Observed m/z | Relative Abundance (%) |

| [M+H]⁺ | [C₁₇H₁₇F₂N₂O₂]⁺ | C₁₇H₁₇F₂N₂O₂ | 319.1254 | 319.1251 | 100 |

| [M-C₆H₅FN+H]⁺ | [C₁₁H₁₂FN₂O₂]⁺ | C₁₁H₁₂FN₂O₂ | 227.0881 | 227.0879 | 45 |

| [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation | C₇H₄FO | 123.0241 | 123.0239 | 30 |

| [C₆H₆FN]⁺ | 2-Fluoroaniline | C₆H₆FN | 111.0484 | 111.0482 | 15 |

The presented HRMS data, with the accurate mass measurement of the molecular ion and the logical fragmentation pattern, provides conclusive evidence for the successful synthesis and the correct molecular formula of this compound.

Computational and Theoretical Studies on the Molecular and Electronic Structure of N,n Bis 2 Fluorophenyl Pentanediamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comresearchgate.net It has become a staple in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the optimized geometry, vibrational frequencies, and various electronic properties of the title compound. mdpi.comresearchgate.net

The first step in computational analysis is to find the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy on the energy surface. researchgate.net For N,N'-bis(2-fluorophenyl)pentanediamide, this would involve finding the most stable orientations of the two 2-fluorophenyl groups relative to the flexible pentanediamide (B1580538) backbone. The resulting optimized structure provides key data on the molecule's geometry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.23 - 1.25 | |

| C-N (Amide) | 1.35 - 1.37 | |

| C-F (Aromatic) | 1.34 - 1.36 | |

| N-H (Amide) | 1.01 - 1.02 | |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | 122 - 124° | |

| C-N-H (Amide) | 119 - 121° | |

| C-C-F (Aromatic) | 118 - 120° |

Note: These values are typical for similar functional groups and are for illustrative purposes only.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. mdpi.com The calculated vibrational modes can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to validate the accuracy of the computational model. researchgate.netnih.gov Key vibrational modes for this compound would include N-H stretching, C=O stretching of the amide groups, and C-F stretching from the fluorophenyl rings. nih.gov

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Calculated (Scaled) Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3450 |

| Aromatic C-H Stretch | 3000 - 3100 | 3075 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2940 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1675 |

| N-H Bend (Amide II) | 1520 - 1570 | 1540 |

| C-F Stretch | 1100 - 1250 | 1180 |

Note: Calculated frequencies are often scaled to better match experimental values. These values are illustrative.

DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ijarset.commalayajournal.org

The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comedu.krd A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness (η) can be calculated, where hardness is half the energy gap. Hard molecules have a large energy gap, while soft molecules have a small one. edu.krdresearchgate.net

Table 3: Illustrative Predicted Electronic Properties

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | - | -0.8 |

| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.7 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 2.85 |

Note: These values are hypothetical and represent a molecule of relatively high stability.

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution across the molecule's surface. libretexts.orgresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net On an MEP map, regions of negative potential (electron-rich) are typically colored red and are attractive to electrophiles. Regions of positive potential (electron-poor) are colored blue and are attractive to nucleophiles. researchgate.netwalisongo.ac.iduni-muenchen.de For this compound, the MEP would likely show negative potential (red) around the electronegative oxygen atoms of the carbonyl groups and the fluorine atoms. Positive potential (blue) would be expected around the amide hydrogen atoms, making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity predictions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape, energy, and distribution of these frontier orbitals are key to understanding chemical reactions. libretexts.org

The HOMO is the orbital that acts as the primary electron donor in a reaction. malayajournal.orglibretexts.org An analysis of the HOMO's distribution on the molecular structure of this compound would reveal the most probable sites for electrophilic attack or oxidation. For a molecule of this type, the HOMO is likely to be distributed over the π-systems of the two 2-fluorophenyl rings and may also have contributions from the lone pair electrons on the amide nitrogen atoms. The specific regions where the HOMO density is highest are the most nucleophilic parts of the molecule and the most likely to engage with electron-deficient species.

Analysis of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Lowest Unoccupied Molecular Orbital (LUMO) is a critical component of frontier molecular orbital (FMO) theory, representing the lowest energy level available to accept an electron. mdpi.com The energy and spatial distribution of the LUMO are fundamental to understanding a molecule's electron affinity, chemical reactivity, and electronic properties. For this compound, the LUMO characteristics dictate its behavior as an electron acceptor in chemical reactions and charge transfer processes.

Computational studies, typically employing density functional theory (DFT), are used to calculate the properties of frontier orbitals. In molecules of this class, the LUMO is generally distributed over the π-system of the aromatic rings and the adjacent amide carbonyl groups. The presence of the electronegative fluorine atoms on the phenyl rings is expected to lower the energy of the LUMO, thereby increasing the molecule's electron affinity. This effect arises from the inductive electron-withdrawing nature of fluorine, which stabilizes the orbital that would accommodate an incoming electron.

The distribution of the LUMO is typically centered on the 2-fluorophenyl groups. This localization indicates that these regions are the most probable sites for nucleophilic attack or for accepting electrons in charge-transfer interactions. rsc.org A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the highest occupied molecular orbital (HOMO) to the LUMO. mdpi.comnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the canonical molecular orbitals into localized orbitals corresponding to the familiar Lewis structure elements such as bonds, lone pairs, and antibonding orbitals. wisc.edu This approach provides a quantitative description of intramolecular delocalization and hyperconjugative interactions that stabilize the molecule. researchgate.netresearchgate.net

Hyperconjugation involves the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu A larger E(2) value signifies a more intense and stabilizing interaction.

In this compound, several key hyperconjugative interactions are anticipated. The most significant of these typically involve the lone pairs of the nitrogen and oxygen atoms of the amide groups donating electron density into the antibonding orbitals (π) of the adjacent carbonyl (C=O) and phenyl groups. These n → π interactions are characteristic of amides and contribute significantly to the planar geometry and rotational barrier of the amide bond. rsc.org Furthermore, delocalization can occur from the π orbitals of the phenyl rings into the antibonding orbitals of the C-N and C=O bonds.

A summary of plausible, significant hyperconjugative interactions and their typical stabilization energies for a molecule of this type is presented below.

Interactive Table: Representative Hyperconjugative Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 45-60 | Amide Resonance |

| LP (O) | σ* (N-Cphenyl) | 5-10 | Lone Pair Delocalization |

| LP (O) | σ* (C-Cpentyl) | 4-8 | Lone Pair Delocalization |

| π (Cphenyl-Cphenyl) | π* (C=O) | 2-5 | π-Conjugation |

| σ (C-H) | σ* (C-N) | 1-3 | σ-Delocalization |

Note: E(2) values are illustrative and represent typical ranges for such interactions in related molecules. Specific values for the title compound require dedicated quantum chemical calculations.

The hyperconjugative interactions detailed by NBO analysis result in a net transfer of electron density from the donor orbitals to the acceptor orbitals, a phenomenon known as intramolecular charge transfer (ICT). nih.gov The NBO method quantifies this by calculating the net change in the natural atomic charges on different fragments of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com MD simulations provide detailed insight into the conformational dynamics and behavior of molecules in various environments, which is particularly valuable for flexible structures like this compound. nih.gov

The structure of this compound features several rotatable bonds, leading to significant conformational flexibility. The central pentanediamide linker allows the two terminal 2-fluorophenyl groups to adopt a wide range of spatial orientations relative to each other. Key sources of flexibility include the rotation around the C-C single bonds of the five-carbon chain and the C-N bonds linking the chain to the amide groups.

MD simulations can map the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers that separate them. nih.gov The molecule can exist in various folded or extended conformations. Folded structures might be stabilized by intramolecular interactions, such as hydrogen bonding between the two amide groups or π-π stacking between the phenyl rings. Extended conformations, conversely, maximize the distance between the terminal groups. The rotational barrier around the C-N amide bond is expected to be relatively high due to its partial double-bond character from resonance, restricting free rotation and enforcing a largely planar amide geometry.

The conformational preferences and dynamic behavior of this compound are highly dependent on its environment. MD simulations can explicitly model the interactions between the solute and solvent molecules, revealing how different solvents influence its structure. researchgate.net

In polar protic solvents, such as water or ethanol (B145695), the solvent molecules can form strong hydrogen bonds with the amide N-H and C=O groups. These intermolecular interactions would compete with and likely disrupt any intramolecular hydrogen bonds, favoring more open or extended conformations of the molecule. researchgate.net

In nonpolar solvents, such as hexane (B92381) or carbon tetrachloride, intramolecular forces would dominate. In such an environment, the molecule is more likely to adopt folded conformations stabilized by intramolecular N-H···O=C hydrogen bonds between the two amide moieties or other favorable van der Waals interactions. The fluorophenyl groups, being relatively nonpolar, would also have more favorable interactions with the nonpolar solvent.

Interactive Table: Expected Solvent Effects on Conformation

| Solvent Type | Dominant Interactions | Favored Conformation | Rationale |

| Polar Protic (e.g., Water) | Solute-Solvent H-Bonding | Extended | Strong intermolecular hydrogen bonds with the amide groups disrupt intramolecular interactions. |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Semi-Extended | Solvent interacts with the amide dipoles but without donating hydrogen bonds, allowing some flexibility. |

| Nonpolar (e.g., Hexane) | Intramolecular H-Bonding, van der Waals | Folded/Compact | Intramolecular forces are stronger than the weak solute-solvent interactions, favoring self-association. |

Non-Linear Optical (NLO) Property Prediction and Theoretical Basis

The study of non-linear optical (NLO) properties is crucial for the development of new materials for applications in optoelectronics, including optical switching and signal processing. Organic molecules, particularly those with π-conjugated systems, are of significant interest due to their potential for large NLO responses. The interaction of a molecule with an external electric field (E) can be described by the induced dipole moment (μ), which is a function of the field strength. For a comprehensive understanding of this interaction, the energy of the molecule in the presence of the electric field is expanded as a power series.

The NLO properties are determined by the coefficients of this expansion. Specifically, the linear polarizability (α) and the second-order hyperpolarizability (γ) are key parameters that characterize the NLO response of a molecule. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting these properties. journaleras.com

Theoretical investigations into the NLO properties of molecules similar to this compound often employ DFT methods. researchgate.netjmcs.org.mx Functionals such as B3LYP and B3PW91, combined with appropriate basis sets like 6-31++G(d,p), are commonly used for these calculations. researchgate.net The choice of functional and basis set is critical for obtaining accurate predictions of hyperpolarizabilities. researchgate.net For instance, studies on fluorophenylpyridine derivatives have utilized these methods to explore their electronic and NLO properties. researchgate.net

Linear polarizability (α) is a measure of the linear response of the electron cloud of a molecule to an applied external electric field. It is a second-rank tensor, and its average value, often denoted as ⟨α⟩, is typically calculated. The calculation of linear polarizability is a standard feature in many quantum chemistry software packages and is often performed as a precursor to hyperpolarizability calculations.

The mean polarizability can be calculated from the individual tensor components using the following equation: ⟨α⟩ = (α_xx + α_yy + α_zz) / 3

The values are often reported in atomic units (a.u.) and can be converted to electrostatic units (esu). scirp.org For example, in a theoretical study on fluorophenylpyridines, the mean polarizability was calculated to assess the effect of fluorination on the electronic properties. researchgate.net While specific data for this compound is unavailable, a hypothetical data table for its calculated linear polarizability components would resemble the format used in studies of similar molecules.

Table 1: Illustrative Calculated Linear Polarizability Components (in a.u.) (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational data for this compound was found in the reviewed literature.)

| Component | Value (a.u.) |

|---|---|

| α_xx | Value |

| α_yy | Value |

| α_zz | Value |

| ⟨α⟩ | Value |

The calculation of γ is computationally more demanding than that of α. The finite-field (FF) method is a common approach where the energy or dipole moment of the molecule is calculated at different strengths of an applied electric field. dtic.mil The derivatives of the energy or dipole moment with respect to the field strength then yield the hyperpolarizability values. researchgate.netdtic.mil Time-dependent Hartree-Fock (TDHF) is another method used to evaluate frequency-dependent hyperpolarizabilities. researchgate.net

For instance, a study on novel fused-triazine derivatives calculated the polarizability and first-order hyperpolarizability to assess their NLO potential. nih.gov While this study focused on the first hyperpolarizability (β), the same computational frameworks can be extended to calculate the second-order hyperpolarizability (γ).

The total second-order hyperpolarizability is often calculated from the individual tensor components. The specific equation can be complex, but for a general understanding, it involves a summation over the various tensor components.

Table 2: Illustrative Calculated Second-Order Hyperpolarizability Components (in a.u.) (Note: The following data is hypothetical and for illustrative purposes only, as no specific computational data for this compound was found in the reviewed literature.)

| Component | Value (a.u.) |

|---|---|

| γ_xxxx | Value |

| γ_yyyy | Value |

| γ_zzzz | Value |

| γ_xxyy | Value |

| γ_xxzz | Value |

| γ_yyzz | Value |

| ⟨γ⟩ | Value |

Supramolecular Chemistry and Intermolecular Interactions of N,n Bis 2 Fluorophenyl Pentanediamide

Analysis of Non-Covalent Interactions in the Solid State and Solution

The molecular structure of N,N'-bis(2-fluorophenyl)pentanediamide, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups, fluorine atoms), as well as aromatic systems, facilitates a variety of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, halogen bonds, and van der Waals forces, collectively stabilize the crystal lattice. rsc.org

Hydrogen Bonding Networks (N-H…O, C-H…F, F…F)

Hydrogen bonds are among the most significant interactions governing the assembly of diamide (B1670390) molecules. nih.govrsc.org In the solid state, this compound is expected to form robust hydrogen-bonding networks.

N-H…O Interactions : The classic and strongest hydrogen bonds in this structure are the N-H…O interactions between the amide groups. These interactions typically lead to the formation of well-defined supramolecular synthons, such as chains or tapes, where molecules are linked head-to-tail. nih.gov This is a primary organizing force in the crystal packing of similar diamide compounds. nih.gov

C-H…F Interactions : Weaker C-H…F hydrogen bonds also play a role in stabilizing the crystal structure. The fluorine atoms on the phenyl rings can act as hydrogen bond acceptors for activated C-H donors from the pentanediamide (B1580538) backbone or adjacent aromatic rings. These interactions contribute to the formation of a more intricate three-dimensional network. nih.gov

Below is a table of representative geometric parameters for these types of hydrogen bonds, based on data from analogous structures.

| Interaction Type | Donor-H (Å) | H---Acceptor (Å) | Donor---Acceptor (Å) | Angle (°) |

| N-H...O | ~0.86 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~150-170 |

| C-H...F | ~0.95 | ~2.3 - 2.6 | ~3.2 - 3.5 | ~140-160 |

| F...F | N/A | N/A | ~2.7 - 3.0 | N/A |

π-π Stacking Interactions Involving Aromatic Rings

The 2-fluorophenyl rings in this compound are capable of engaging in π-π stacking interactions. nih.gov These interactions occur when aromatic rings pack in a face-to-face or offset (slipped) manner, contributing significantly to crystal cohesion. mdpi.com The presence of the electron-withdrawing fluorine atom can influence the quadrupole moment of the aromatic ring, potentially favoring offset stacking arrangements to minimize electrostatic repulsion. rsc.org The interplay between hydrogen bonding and π-π stacking is crucial in determining the final molecular conformation and packing motif. rsc.org

Halogen Bonding with Fluorine

While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, it can participate in halogen bonding, particularly when interacting with strong Lewis bases. semanticscholar.org However, in this structure, it is more likely to act as a Lewis base (acceptor), as seen in C-H…F hydrogen bonds. The term halogen bond typically refers to interactions where the halogen acts as an electrophilic species (a σ-hole donor), an interaction that is more prominent with iodine or bromine. researchgate.netmdpi.com Therefore, significant halogen bonding involving fluorine as a donor is not expected to be a primary stabilizing force in this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a color-coded representation of interaction types and strengths, with red spots indicating short, strong contacts (like hydrogen bonds) and blue regions representing weaker contacts. mdpi.comresearchgate.net

Two-Dimensional Fingerprint Plots

Derived from the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of all intermolecular contacts. crystalexplorer.net These plots display the distance to the nearest nucleus external to the surface (dₑ) versus the distance to the nearest nucleus internal to the surface (dᵢ). nih.gov The distribution and shape of the points on the plot are characteristic of specific types of interactions.

For this compound, the fingerprint plot is expected to show distinct features:

H…H Contacts : A large, diffuse region in the center of the plot, typically accounting for the largest percentage of the surface area, representing van der Waals interactions. nih.gov

O…H/H…O Contacts : Sharp, distinct spikes at lower dₑ and dᵢ values, characteristic of strong N-H…O hydrogen bonds. nih.gov

F…H/H…F Contacts : Spikes corresponding to the C-H…F interactions, which would be less prominent than the O...H spikes. nih.gov

C…H/H…C Contacts : "Wing-like" features on the sides of the plot, indicative of C-H…π interactions. nih.gov

The relative contributions of these interactions can be quantified from the fingerprint plots, providing a detailed picture of the crystal packing hierarchy. A representative breakdown of interaction percentages based on similar molecules is provided in the table below.

| Intermolecular Contact Type | Typical Contribution (%) |

| H...H | 40 - 50% |

| O...H / H...O | 15 - 25% |

| C...H / H...C | 10 - 20% |

| F...H / H...F | 5 - 15% |

| Other (C...C, C...F, etc.) | < 5% |

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound This compound for the purpose of generating a detailed article on its supramolecular chemistry.

Despite employing a variety of targeted search queries related to its crystal structure, intermolecular interactions, self-assembly, and host-guest properties, no specific experimental or theoretical studies concerning This compound were found in the available resources.

The search results did yield information on structurally analogous compounds, such as N,N'-bis(2-chlorophenyl)propanediamide and other bis(halophenyl)amides. nih.gov These studies provide insights into the types of intermolecular interactions, such as N-H···O hydrogen bonds and C-H···π interactions, that are common in this class of molecules and how they can dictate crystal packing into one- and three-dimensional networks. nih.gov However, direct application of these findings to this compound would be speculative, as minor changes in chemical structure (e.g., substituting chlorine with fluorine, or changing the length of the alkane chain from propyl to pentyl) can significantly alter the supramolecular assembly and resulting crystal architecture.

Without any specific data on this compound, it is not possible to provide a scientifically accurate and thorough discussion on the following topics as requested:

Host-Guest Chemistry and Molecular Recognition Properties

Mechanisms of Guest Encapsulation and Release

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail, as it would necessitate conjectural information based on related but distinct chemical compounds. Further empirical research, including single-crystal X-ray diffraction analysis and host-guest binding studies, would be required to elucidate the specific supramolecular chemistry of this compound.

Exploration of Advanced Applications of N,n Bis 2 Fluorophenyl Pentanediamide in Materials Science and Chemical Engineering

Sensors and Detection Systems

The search for applications of N,N'-bis(2-fluorophenyl)pentanediamide in the development of chemical sensors or detection systems also yielded no results.

Chemosensor Design for Specific Analyte Recognition

The design of effective chemosensors hinges on the principle of selective molecular recognition. The structure of this compound incorporates key features that are desirable for this purpose. The amide (-CONH-) groups can act as hydrogen bond donors and acceptors, facilitating binding with a variety of analytes. Furthermore, the presence of fluorine atoms on the phenyl rings can modulate the electronic properties of the molecule and introduce specific interaction sites.

The strategic placement of the fluorine at the ortho position of the phenyl rings could create a pre-organized binding cavity. This specific arrangement might favor the selective recognition of certain metal ions or small organic molecules through a combination of hydrogen bonding, π-π stacking interactions from the phenyl rings, and potentially weaker C-H···F interactions.

Optical or Electrochemical Sensing Mechanisms

Upon selective binding of an analyte, a chemosensor must produce a measurable signal. For this compound, both optical and electrochemical sensing mechanisms are plausible.

Optical Sensing: The fluorophenyl groups are fluorophores, meaning they can exhibit fluorescence. The binding of an analyte to the amide groups or interaction with the phenyl rings could lead to a change in the fluorescence properties of the molecule. This could manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, or a shift in the emission wavelength. Such changes provide a clear optical signal for the detection of the target analyte.

Electrochemical Sensing: The electroactive nature of the aromatic rings and the amide linkages could be exploited for electrochemical sensing. The binding of an analyte can alter the electron density around the molecule, which in turn would affect its oxidation or reduction potential. Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to monitor these changes, providing an electrochemical signal for analyte detection. The high electronegativity of the fluorine atoms would likely influence the electrochemical behavior of the compound.

Separation and Extraction Technologies

The ability of this compound to selectively bind to certain molecules makes it a candidate for applications in separation and extraction technologies.

Selective Binding for Ion or Small Molecule Separation

The amide groups within the structure of this compound are excellent candidates for forming coordination complexes with various metal ions. The flexibility of the pentane (B18724) chain allows the molecule to adopt different conformations to accommodate ions of varying sizes. The fluorine substituents can influence the acidity of the N-H protons of the amide groups, thereby tuning the binding affinity and selectivity for specific metal ions. For instance, research on similar amide-containing compounds has demonstrated their efficacy in the selective extraction of lanthanides and actinides from aqueous solutions.

Beyond ions, the potential for hydrogen bonding and π-π interactions suggests that this compound could also be used to separate small organic molecules from complex mixtures. This could be particularly relevant in pharmaceutical or environmental applications where the separation of specific isomers or pollutants is required.

Liquid-Liquid Extraction Mechanisms

In a liquid-liquid extraction setup, this compound, dissolved in an organic solvent, could be used to selectively extract target species from an aqueous phase. The extraction mechanism would likely involve the formation of a neutral complex between the compound and the target ion or molecule, which would then be soluble in the organic phase. The efficiency of this process would depend on several factors, including the pH of the aqueous phase, the nature of the organic solvent, and the concentration of the extractant. The fluorinated phenyl groups would enhance the lipophilicity of the resulting complex, favoring its transfer into the organic phase.

Catalysis and Organocatalysis

The field of catalysis often relies on ligands that can coordinate to metal centers and influence the outcome of a chemical reaction.

Role as a Ligand in Metal-Catalyzed Reactions

This compound possesses two amide functionalities that can act as coordination sites for metal ions. This bidentate nature, coupled with the flexible spacer, allows it to form stable chelate complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atoms, can impact the reactivity of the metal center.

For example, palladium complexes with similar diamide (B1670390) ligands have been explored in cross-coupling reactions. The this compound ligand could potentially be used to modulate the catalytic activity and selectivity in reactions such as Suzuki, Heck, or C-H activation reactions. The steric bulk provided by the 2-fluorophenyl groups could also play a role in controlling the stereoselectivity of certain catalytic transformations. While no specific studies have been published on the catalytic applications of this particular compound, the general principles of ligand design suggest it is a promising candidate for future research in this area.

Direct Catalytic Activity of the Amide Scaffold

While extensive research into the direct catalytic applications of this compound is still an emerging field, the inherent structural characteristics of its diamide scaffold suggest a significant potential for organocatalysis. The ability of amide and diamide functionalities to act as hydrogen-bond donors and acceptors is a well-established principle in catalyst design. This capacity allows the amide scaffold to potentially stabilize transition states and activate substrates in a variety of organic transformations.

The core of this potential catalytic activity lies in the arrangement of the N-H protons and the carbonyl (C=O) oxygen atoms within the this compound molecule. The N-H groups can function as hydrogen-bond donors, while the carbonyl oxygens can act as hydrogen-bond acceptors. This dual functionality enables the molecule to engage in cooperative hydrogen bonding with a substrate, thereby lowering the activation energy of a reaction.

For instance, in a hypothetical Michael addition reaction, the amide scaffold could simultaneously activate both the nucleophile and the electrophile. The N-H groups could polarize the Michael acceptor by hydrogen bonding to its carbonyl group, rendering it more susceptible to nucleophilic attack. Concurrently, the carbonyl groups of the diamide could interact with the nucleophile, increasing its reactivity. This mode of bifunctional activation is a hallmark of many effective organocatalysts.

Although specific experimental data on the catalytic performance of this compound is not yet available in published literature, we can extrapolate its potential efficacy from studies on structurally related diamide and aminodiamide organocatalysts. Research on other C2-symmetric amino acid amide derivatives has demonstrated their capability to catalyze reactions such as Michael additions and aldol (B89426) reactions, albeit with varying degrees of success in terms of yield and enantioselectivity. mdpi.com For example, N-alkylated C2-symmetric amino acid amide derivatives have been shown to catalyze the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene. mdpi.com

To illustrate the potential catalytic role of this compound, a hypothetical data table for a representative reaction is presented below. This table is intended to be illustrative of the kind of data that would be sought in future experimental investigations.

Illustrative Data Table: Hypothetical Catalytic Performance of this compound in a Michael Addition Reaction

The following data is hypothetical and for illustrative purposes only, pending experimental verification.

| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | Diethyl malonate | 10 | Toluene | 25 | 24 | 45 | 30 |

| 2 | Chalcone | Diethyl malonate | 10 | Dichloromethane | 25 | 24 | 55 | 35 |

| 3 | Chalcone | Diethyl malonate | 20 | Dichloromethane | 25 | 24 | 65 | 40 |

| 4 | trans-β-Nitrostyrene | Acetylacetone | 10 | Chloroform | 0 | 48 | 60 | 50 |

| 5 | trans-β-Nitrostyrene | Acetylacetone | 10 | THF | 0 | 48 | 50 | 45 |

Further research is necessary to validate these theoretical considerations and to fully explore the catalytic potential of the this compound scaffold. Future studies would likely focus on screening its activity in a range of classic organocatalyzed reactions, optimizing reaction conditions, and exploring the impact of the fluoro-substituents on catalytic efficiency and selectivity. The insights gained from such studies will be crucial in determining the practical applicability of this compound as a direct organocatalyst in chemical engineering and synthesis.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

Future research will likely focus on developing environmentally benign synthesis methods for N,N'-bis(2-fluorophenyl)pentanediamide. Traditional amide synthesis often involves hazardous reagents and solvents. Green chemistry approaches could explore:

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions between glutaric acid (or its derivatives) and 2-fluoroaniline (B146934) could eliminate the need for organic solvents, reducing waste and environmental impact.

Catalytic Methods: Developing novel catalysts for the amidation reaction could lower the energy requirements and improve atom economy. Biocatalysts, such as enzymes, could offer highly selective and efficient synthesis routes under mild conditions.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation could accelerate reaction times and reduce energy consumption compared to conventional heating methods.

These approaches would not only make the synthesis more sustainable but could also potentially lead to the discovery of new polymorphic forms of the compound with unique properties.

In-depth Investigations of Dynamic Supramolecular Systems

The this compound molecule contains hydrogen bond donor (N-H) and acceptor (C=O) sites, making it an excellent candidate for forming self-assembling supramolecular structures. Future investigations should delve into:

Self-Assembly Mechanisms: Detailed studies are needed to understand how the interplay of hydrogen bonding, π-π stacking between the phenyl rings, and potential C-F···H hydrogen bonds or halogen bonds direct the self-assembly process in various solvents. The ortho-position of the fluorine atom may introduce steric constraints that lead to unique, twisted, or helical assemblies.

Stimuli-Responsive Gels: The supramolecular assemblies of this compound could form organogels or hydrogels. Research into the response of these gels to external stimuli such as temperature, pH, light, or the presence of specific ions could lead to the development of "smart" materials. nih.gov

Hierarchical Structures: Understanding how molecular-level self-assembly translates to nanoscale and microscale morphologies is crucial. This involves studying the formation of fibers, ribbons, or other hierarchical structures that dictate the macroscopic properties of the resulting materials. nih.gov

Advanced Characterization Techniques (e.g., Cryo-EM for Supramolecular Assemblies)

To fully understand the complex, non-covalently bonded structures formed by this compound, advanced characterization techniques will be indispensable.

Cryogenic Transmission Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for visualizing delicate, solvent-rich biological and supramolecular structures in their near-native state. researchgate.net Applying Cryo-EM could provide unprecedented, high-resolution insights into the morphology of self-assembled nanofibers or networks formed by the compound, which are often difficult to characterize with conventional microscopy. researchgate.netnih.gov

Multi-modal Spectroscopy and Microscopy: A combination of techniques will be necessary to build a complete picture of the dynamic systems. numberanalytics.com This includes variable-temperature Nuclear Magnetic Resonance (NMR) to probe molecular interactions in solution, X-ray diffraction for solid-state packing analysis, and rheology to measure the mechanical properties of any resulting gels.

Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide valuable information about the size, shape, and organization of the supramolecular assemblies in solution or in a gel state.

| Technique | Information Gained | Relevance to this compound |

| Cryo-EM | High-resolution 3D structure of self-assembled nano-architectures in a vitrified state. | Direct visualization of nanofibers, ribbons, or other complex morphologies formed through supramolecular polymerization. |

| Rheology | Viscoelastic properties, mechanical strength, and stimuli-responsiveness of gels. | Quantifying the material properties of organogels or hydrogels for potential applications in material science. |

| SAXS/SANS | Size, shape, and spatial correlation of nanoscale structures in solution or bulk material. | Characterizing the dimensions and packing of supramolecular polymers or gel networks. |

| VT-NMR | Dynamics of association/dissociation, identification of hydrogen bonding, and host-guest interactions. | Understanding the thermodynamics and kinetics of the self-assembly process in solution. |

Machine Learning and AI-Driven Materials Design Based on Structural Motifs

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery. ijarsct.co.in For this compound, these computational tools offer exciting future prospects:

Property Prediction: ML models can be trained on datasets of similar diamide (B1670390) or fluorinated compounds to predict properties such as gelation ability, thermal stability, or binding affinities for specific guest molecules. numberanalytics.commdpi.com This could rapidly screen for potential applications without the need for extensive trial-and-error experimentation. liverpool.ac.uk

De Novo Design: AI algorithms can be used for the inverse design of new materials. nih.gov By defining desired properties (e.g., a specific mechanical strength or response to a certain stimulus), AI could suggest modifications to the this compound structure—such as altering the linker length or the substitution pattern on the phenyl rings—to achieve those target functions. nih.gov

Accelerating Simulations: AI can enhance molecular dynamics simulations to more efficiently explore the conformational landscape and predict self-assembly pathways, providing insights that are computationally expensive to obtain with traditional methods. nih.gov

Exploration of this compound in Emerging Fields of Chemical Science

The unique combination of a flexible diamide core and fluorinated aromatic groups opens the door to applications in several emerging areas.

Supramolecular Catalysis: The self-assembled fibrillar network of a gel could serve as a nanostructured scaffold to organize catalytic sites, potentially enhancing reaction rates and selectivity.

Biomedical Materials: Supramolecular hydrogels are extensively researched for applications in drug delivery and tissue engineering. researchgate.netmdpi.com The biocompatibility and potential for controlled release from a gel matrix based on this compound would be a key area of investigation. The presence of fluorine could also be leveraged for ¹⁹F MRI applications.

Sensors and Environmental Remediation: The amide groups could act as binding sites for anions or other pollutants. A gel-sol transition or a change in optical properties upon binding could form the basis of a chemical sensor. nih.gov Furthermore, supramolecular gels could be explored as media for absorbing and removing hazardous dyes or other pollutants from water.

Q & A

Basic: What are the established synthetic routes for N,N'-bis(2-fluorophenyl)pentanediamide?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between pentanedioyl chloride (or glutaryl chloride) and 2-fluoroaniline derivatives . Key steps include:

- Reagent Ratios : A 1:2 molar ratio of pentanedioyl chloride to 2-fluoroaniline ensures complete diacylation.

- Base Selection : Pyridine or triethylamine is used to neutralize HCl byproducts .

- Solvent Optimization : Reactions in N,N-dimethylformamide (DMF) or dioxane under reflux yield higher purity (e.g., 68–90% yields) .

- Purification : Precipitation in water followed by washing with acetone/ether removes unreacted starting materials .

Validation : Confirm via ¹H NMR (amide proton signals at δ 10.1–10.5 ppm) and LC-MS (observed m/z ~377–438 for related bisamides) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify fluorophenyl aromatic protons (δ 7.1–7.8 ppm) and amide NH signals (δ ~10.1–10.5 ppm). Use DMSO-d₆ to resolve hydrogen-bonded amides .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

- LC-MS : Detect molecular ion peaks (e.g., m/z 377.2 [M+H]⁺ for analogs) and rule out side products .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Variable Linker Length : Synthesize analogs with hexanediamide or butanediamide backbones to assess the impact of chain length on bioactivity (e.g., anti-trypanosomal IC₅₀ shifts) .

- Substituent Modulation : Replace 2-fluorophenyl groups with 4-fluorophenyl or chlorophenyl moieties to evaluate electronic effects on target binding .

- Biological Assays : Test against Trypanosoma brucei or cancer cell lines, correlating logP values (calculated via ChemAxon) with membrane permeability .

Data Interpretation : Use ANOVA to identify statistically significant SAR trends (p < 0.05).

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Software : Employ AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., trypanothione reductase).

- Scoring Metrics : Prioritize compounds with MolDock Scores < -160 (indicating strong binding) and hydrogen-bonding energy < -15 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Reanalyze compounds via HPLC (≥98% purity) to rule out impurities as confounding factors .

- Assay Standardization : Re-test under uniform conditions (e.g., 37°C, 5% CO₂ for cell-based assays).